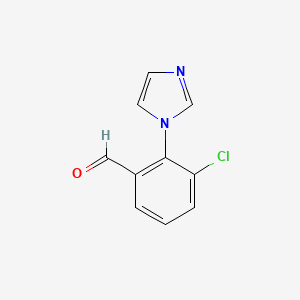

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-chloro-2-imidazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-2-8(6-14)10(9)13-5-4-12-7-13/h1-7H |

InChI Key |

IMCOWXOHMWLQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Ullmann Coupling

This method employs Ullmann-type cross-coupling to introduce the imidazole moiety onto a pre-chlorinated benzaldehyde derivative.

- Step 1 : Prepare 3-chloro-2-iodobenzaldehyde by iodinating 3-chlorobenzaldehyde using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours.

- Step 2 : React 3-chloro-2-iodobenzaldehyde (1.0 eq) with imidazole (1.2 eq) in dimethylformamide (DMF) using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 eq) at 120°C under argon for 24 hours.

| Parameter | Value |

|---|---|

| Catalyst | CuI/1,10-phenanthroline |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 68–72% |

Advantages : High regioselectivity and compatibility with electron-withdrawing groups like aldehydes.

Sequential Chlorination and Imidazole Substitution

A two-step process involving chlorination followed by nucleophilic substitution.

- Step 1 : Chlorinate 2-(imidazol-1-yl)benzaldehyde using thionyl chloride (SOCl₂) in toluene at 60°C for 6 hours to introduce chlorine at the meta position.

- Step 2 : Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 3-chloro-2-(1H-imidazol-1-yl)benzaldehyde.

| Parameter | Value |

|---|---|

| Chlorinating Agent | SOCl₂ |

| Solvent | Toluene |

| Temperature | 60°C |

| Yield | 58–63% |

Challenges : Competing ortho-chlorination requires precise stoichiometric control.

One-Pot Tandem Reaction

A solvent-free approach adapted from imidazole alkylation methodologies.

- React 2-chloro-3-nitrobenzaldehyde (1.0 eq) with imidazole (1.5 eq) and K₂CO₃ (2.0 eq) in a ball mill at 35 Hz for 2 hours.

- Reduce the nitro group to aldehyde using NaBH₄/CuCl in ethanol at 0°C.

| Parameter | Value |

|---|---|

| Solvent | Solvent-free |

| Equipment | Ball mill |

| Reduction Agent | NaBH₄/CuCl |

| Yield | 51–55% |

Advantages : Eliminates volatile solvents and reduces reaction time.

Acid-Catalyzed Condensation

Modified from indole synthesis protocols.

- Condense 3-chlorobenzaldehyde with imidazole in acetic acid at 90°C for 8 hours using H₂SO₄ (10 mol%) as a catalyst.

- Isolate via vacuum distillation and recrystallize from ethanol.

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Solvent | Acetic acid |

| Temperature | 90°C |

| Yield | 46–49% |

Limitations : Lower yields due to competing polymerization of the aldehyde group.

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Ullmann coupling outperforms other methods in directing imidazole to the ortho position relative to the aldehyde.

- Impurity Profile : Residual palladium (≤0.1 ppm) is a concern in metal-catalyzed routes, necessitating chelation steps.

- Green Chemistry : Solvent-free methods align with sustainable practices but require energy-intensive milling.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-Chloro-2-(1H-imidazol-1-yl)benzoic acid.

Reduction: 3-Chloro-2-(1H-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, leading to the desired biological effect. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Positional Isomers

Structural isomers of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde include:

- 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde : The chlorine is shifted to the 4-position, altering electronic effects. This isomer may exhibit different reactivity in condensation reactions due to steric and electronic variations .

Key Differences :

- Electronic Effects : The 3-chloro substitution in the target compound creates a meta-directing effect, whereas 4-chloro is para-directing, influencing subsequent reactions.

- Synthetic Utility: 4-(1H-Imidazol-1-yl)benzaldehyde (a non-chlorinated analogue) is widely used in Claisen-Schmidt condensations to synthesize chalcones with antifungal properties . The absence of chlorine in these analogues simplifies synthesis but may reduce electrophilicity.

Table 1: Comparison of Positional Isomers

Heterocyclic Analogues

Benzimidazole Derivatives

Compounds like 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine replace the imidazole with a benzimidazole core. However, increased molecular weight may reduce bioavailability compared to imidazole derivatives.

Quinoline-Based Analogues

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives feature a quinoline scaffold instead of benzaldehyde. The quinoline core enhances rigidity and fluorescence properties, making these compounds suitable for imaging applications .

Substituent Variations

- Halogen Substitution : Replacing chlorine with fluorine or bromine (e.g., in 3-chloro-4-fluorophenyl chalcones ) modulates electron-withdrawing effects and lipophilicity, impacting membrane penetration in antifungal assays .

- Hydroxy/Methoxy Groups : Derivatives like 4-hydroxybenzaldehyde-imidazole hybrids exhibit antioxidant activity but reduced stability under acidic conditions .

Biological Activity

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is an organic compound notable for its potential biological activities, particularly attributed to the imidazole moiety within its structure. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, suggesting applications in antimicrobial, antifungal, and antitumor therapies.

Chemical Structure and Properties

- Chemical Formula : C_10H_8ClN_2O

- Molecular Weight : 196.62 g/mol

- Structure : The compound consists of a benzaldehyde group substituted with a chlorine atom and an imidazole ring, which is known for its biological significance.

The biological activity of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is primarily influenced by the imidazole ring. Imidazole derivatives are recognized for their ability to interact with biological molecules such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : Studies indicate that imidazole compounds can inhibit enzymes involved in critical metabolic pathways, which may have therapeutic implications against diseases like cancer and infections.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural characteristics allow it to disrupt microbial cell functions .

Antitumor Activity

Research has shown that compounds containing imidazole rings can exhibit significant antitumor activity. For example, studies have reported that certain imidazole derivatives can inhibit cancer cell proliferation at low concentrations. The specific effects of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde in various cancer cell lines are still under investigation, but preliminary results suggest promising activity against breast cancer cells .

Antifungal Properties

The compound has also demonstrated efficacy against fungal pathogens. For instance, imidazole-containing chalcones have been effective against Aspergillus fumigatus, a common pathogen associated with pulmonary infections . This highlights the potential of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde in treating fungal infections.

Table 1: Biological Activity Summary

| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 0.075 | |

| Antifungal | Aspergillus fumigatus | N/A | |

| Antimicrobial | Various bacteria | N/A |

Synthesis and Applications

The synthesis of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde typically involves several chemical reactions that may include oxidation and reduction steps using reagents like potassium permanganate and sodium borohydride. The unique substitution pattern on the benzene ring contributes to its distinct pharmacological properties compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via N-arylation of imidazole with a halogenated benzaldehyde precursor. For example, describes the use of hexadecyltrimethylammonium bromide as a catalyst for similar N-arylation reactions. A typical protocol involves:

- Reacting 3-chloro-2-fluorobenzaldehyde (or analogous substrates) with imidazole under basic conditions.

- Optimizing solvent choice (e.g., methanol or DMF) and temperature (room temperature to 80°C) to enhance yield.

- Purifying via recrystallization or column chromatography . Key variables : Catalyst loading, reaction time, and stoichiometry of reactants.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : Confirm substitution patterns (e.g., imidazole proton signals at δ 7.5–8.5 ppm, aldehyde proton at ~10 ppm) .

- X-ray crystallography : Use SHELXL ( ) for structure refinement. For example, applied riding models for H-atom placement and anisotropic displacement parameters for non-H atoms.

- IR spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage?

- Purity assessment: Use HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N).

- Storage: Keep in a desiccator under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges (e.g., twinning or disorder) in structures containing imidazole and benzaldehyde moieties?

- High-resolution data : Collect data at synchrotron sources to resolve overlapping electron densities.

- Twin refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals (common in imidazole derivatives due to symmetry) .

- Disorder modeling : Apply PART and SUMP restraints for disordered aldehyde or imidazole groups .

Q. How can computational methods predict the reactivity of this compound in cross-coupling or cyclization reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s LUMO may favor nucleophilic addition.

- Docking studies : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes in ) .

Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be addressed experimentally?

- Contradiction : Some imidazole-benzaldehyde hybrids show antimicrobial activity (), while others exhibit poor solubility.

- Resolution : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., –NO₂, –OCH₃) and test solubility via shake-flask assays .

Methodological Considerations

Q. How can researchers design a robust protocol for synthesizing derivatives via the aldehyde functional group?

- Step 1 : Condensation reactions (e.g., Claisen-Schmidt in ) with ketones to form α,β-unsaturated carbonyl derivatives.

- Step 2 : Reductive amination with primary amines (e.g., NH₂-R) to form Schiff bases.

- Monitoring : Use TLC (ethyl acetate/hexane) or in-situ IR to track aldehyde consumption .

Q. What are the best practices for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.